molecular formula C20H22N4O3S2 B2752417 (Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 378774-59-5

(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

Cat. No. B2752417
CAS RN: 378774-59-5
M. Wt: 430.54
InChI Key: YSSAYHGMSOUBID-PTNGSMBKSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[1,2-a]pyrimidinone ring, which is a type of heterocyclic compound . It also has a tetrahydrofuran ring, which is a type of ether . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrido[1,2-a]pyrimidinone and tetrahydrofuran groups. For example, the pyrimidinone group could potentially undergo reactions at the carbonyl group, such as nucleophilic addition . The tetrahydrofuran ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

For example, the study of heterocyclic amines in food and their carcinogenic potential demonstrates the importance of understanding complex molecular interactions within biological systems (Ushiyama et al., 1991). Similarly, research on linezolid, an oxazolidinone antibiotic, highlights the significance of studying the pharmacokinetics and metabolism of pharmaceutical compounds (Abe et al., 2009). These studies, while not directly applicable to the specified compound, underscore the broader context of scientific inquiry into complex chemical entities.

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Compounds with similar structures are often studied for their potential uses in medicine, materials science, and other fields .

properties

IUPAC Name

(5Z)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-2-8-24-19(26)15(29-20(24)28)11-14-17(21-12-13-6-5-10-27-13)22-16-7-3-4-9-23(16)18(14)25/h3-4,7,9,11,13,21H,2,5-6,8,10,12H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSAYHGMSOUBID-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

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